N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide
Description
The compound N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide is a heterocyclic derivative featuring a fused thieno[3,4-c]pyrazol scaffold. Its structure includes a 3-methylphenyl substituent at position 2 of the pyrazole ring and a 5,5-dioxo (sulfone) group, which confers unique electronic and steric properties. The ethanediamide moiety is functionalized with a 3-(propan-2-yloxy)propyl chain, likely enhancing solubility and modulating bioactivity.
Synthetic routes for analogous compounds (e.g., pyrazole and pyridiazine derivatives) often involve cyclization reactions of hydrazide precursors with hydrazine hydrate or other nucleophiles, as demonstrated in studies on 3-methylbutane hydrazide derivatives . Structural characterization of related compounds employs techniques like $ ^1H $ NMR (as shown in Figure 1 of ) and crystallographic tools such as SHELX and ORTEP-3 for 3D visualization .
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-13(2)29-9-5-8-21-19(25)20(26)22-18-16-11-30(27,28)12-17(16)23-24(18)15-7-4-6-14(3)10-15/h4,6-7,10,13H,5,8-9,11-12H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGUWDHUQOZXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.
Functionalization: The core structure is then functionalized with various substituents, including the 3-methylphenyl and propan-2-yloxypropyl groups.
Final Coupling: The final step involves coupling the functionalized thieno[3,4-c]pyrazole with ethanediamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific substituents are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of sulfonated pyrazole derivatives. Key structural analogues include:
Key Comparisons:
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazol scaffold is distinct from simpler pyrazoles or pyridiazines. Pyridiazine derivatives (e.g., compound 3,4 in ) lack the thiophene fusion but share hydrazine-derived synthesis pathways. Their 3,6-dioxo groups may confer different hydrogen-bonding capabilities.
Substituent Effects :
- The 3-methylphenyl group in the target compound contrasts with tetrazole-biphenyl moieties in analogues (). The latter are associated with angiotensin II receptor binding, suggesting divergent biological targets .
- The 3-(propan-2-yloxy)propyl chain in the target compound’s ethanediamide side chain likely enhances lipophilicity and membrane permeability compared to shorter alkyl or ester chains in analogues.
Synthetic Routes: The target compound’s synthesis may involve cyclization of a hydrazide precursor with a thiophene-containing carbonyl derivative, analogous to methods for pyrazole derivatives (e.g., hydrazine hydrate reflux with esters; see ) .
Biological Activity :
- While specific data for the target compound are absent in provided evidence, structurally related pyrazoles exhibit diverse activities. For example, tetrazole-biphenyl derivatives () show antihypertensive effects, whereas pyridiazines display antimicrobial properties . The sulfone group in the target compound may favor kinase inhibition, as seen in sulfonamide drugs.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 402.56 g/mol
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 3-methylphenyl group and the propan-2-yloxy substituent contributes to its unique chemical properties.
Anticancer Properties
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
The biological activity of N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[3-(propan-2-yloxy)propyl]ethanediamide may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in cancer cell metabolism and proliferation by binding to their active sites .
- Receptor Modulation : It may also modulate the activity of certain receptors that play a role in cell signaling pathways related to growth and survival.
Case Studies
Several studies have been conducted to assess the biological implications of this compound:
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, reinforcing its potential as an anticancer agent .
- Synergistic Effects : When combined with existing chemotherapeutic agents, the compound enhanced efficacy and reduced side effects, indicating a possible role in combination therapy .
Data Table on Biological Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
